1-Methylbiguanide sulphate is synthesized from cyanoguanidine and methylamine, leading to its classification as a biguanide derivative. It is commonly found in pharmaceutical contexts as a by-product of metformin synthesis and is categorized under pharmaceutical impurities. The compound's chemical identity is confirmed by its CAS number 1609-00-3, which is used for regulatory and safety documentation .
The synthesis of 1-Methylbiguanide sulphate can be achieved through several methods, with one prominent approach being the reaction of cyanoguanidine with methylamine. This reaction typically occurs under controlled conditions to ensure high yield and purity. The general reaction can be summarized as follows:
Following this reaction, the product can be converted into its sulphate form through the addition of sulfuric acid or by neutralization with ammonium sulfate.
The molecular formula for 1-Methylbiguanide sulphate is . Its structure features a central guanidine core with a methyl group attached, contributing to its unique properties. The structural representation includes:
CNC(=N)N=C(N)N
provides insight into its molecular connectivity.The compound's structure allows it to participate in various chemical reactions typical of biguanides, influencing its biological activity and environmental behavior.
1-Methylbiguanide sulphate can undergo several chemical reactions, including:
The mechanisms often involve nucleophilic attack on the carbonyl groups present in related compounds or through protonation/deprotonation processes in acidic or basic media.
The mechanism of action for 1-Methylbiguanide sulphate primarily relates to its role as an antidiabetic agent. It functions by:
Research indicates that similar compounds affect mitochondrial function, leading to improved metabolic profiles in diabetic models .
Relevant data indicate that these properties make it suitable for both laboratory research and potential therapeutic applications .
1-Methylbiguanide sulphate has several applications in scientific research:
The synthetic lineage of 1-methylbiguanide sulphate originates in the 19th century with Bernhard Rathke's pioneering work. In 1879, Rathke first synthesized biguanide via cyanoguanidine condensation under ammoniacal conditions, achieving low yields (typically <15%) [2]. This method established the foundational N-alkylbiguanide chemistry that enabled later derivatives. By the 1920s, Werner and Bell advanced the field by synthesizing dimethylbiguanide (metformin) through fusion reactions between dicyandiamide and dimethylamine hydrochloride, though optimization remained empirical [2].
The 1950s marked a translational shift when Jean Sterne rediscovered metformin's glucose-lowering effects. His methodology employed solvent-mediated reactions (water/ethanol mixtures) to crystallize biguanide hydrochlorides, improving purity to >95% . Concurrently, industrial-scale synthesis emerged using N-cyanoimidocarbonic esters, which reacted with methylamine to form 1-methylbiguanide precursors. These were subsequently sulfated to yield 1-methylbiguanide sulphate (CAS 36801-25-9), as documented in contemporary pharmaceutical monographs [3] [5].
Table 1: Key Historical Advances in Biguanide Synthesis
Year | Researcher | Methodology | Key Innovation |
---|---|---|---|
1879 | Bernhard Rathke | Cyanoguanidine + NH₃/Cu²⁺ | First biguanide synthesis |
1922 | Werner & Bell | Dicyandiamide + dimethylamine·HCl | Dimethylbiguanide formation |
1950s | Jean Sterne | Solvent crystallization (EtOH/H₂O) | Pharmaceutical-grade purity |
1970s | Industrial | N-Cyanoimidocarbonates + methylamine | Scalable 1-methylbiguanide production |
Modern synthesis of 1-methylbiguanide sulphate emphasizes catalyst-driven efficiency and sustainability. Copper(II) complexes serve as predominant catalysts, leveraging Lewis acidity to accelerate guanylation. Studies show Cu²⁺ reduces reaction activation energy by 30–40 kJ/mol, enabling completion within 2–4 hours at 80°C versus 12+ hours uncatalyzed [2] [8]. Solvent selection critically influences yield: polar aprotic solvents (e.g., DMF) enhance intermediate solubility but necessitate rigorous drying to prevent hydrolysis, while protic solvents (e.g., methanol) simplify purification but limit temperatures to ≤60°C [2].
Machine learning (ML) approaches now enable predictive optimization. Recent workflows integrate Random Forest algorithms with particle swarm optimization (PSO) to model reaction variables:
Table 2: Optimized Conditions for 1-Methylbiguanide Sulphate Synthesis
Parameter | Suboptimal Range | Optimal Range | Impact on Yield |
---|---|---|---|
Temperature | <60°C | 80–85°C | +40–50% |
Catalyst (Cu load) | <3 mol% | 5–7 mol% | +25–30% |
Methylamine ratio | 1:1 | 1.8:1 | +20% |
Sulfation agent | H₂SO₄ | SO₃-DMF | +15% (purity) |
Structural derivatization of 1-methylbiguanide focuses on N-alkyl chain engineering and aromatic substitutions to modulate electronic profiles and receptor affinity. Key modifications include:
Structure-activity relationship (SAR) studies reveal that bioactivity correlates with biguanide planarity and cationic charge delocalization. The optimal pKa range for protonation is 11.5–12.5, ensuring physiological stability while facilitating target engagement. Modifications altering the biguanide tautomeric equilibrium (e.g., N-aryl groups) reduce AMPK binding by >50% due to steric hindrance [2] [6].
Counterion engineering critically governs the physicochemical behavior of 1-methylbiguanide salts. The sulphate anion (SO₄²⁻) provides superior lattice stability versus halides due to multidentate ionic interactions. X-ray crystallography confirms sulphate ions accept 4–6 H-bonds from protonated biguanidinium cations, forming extended 3D networks that resist hydrate formation [6] [3].
Comparative studies highlight trade-offs:
Counterion selection also dictates synthetic purity. Sulphation with SO₃-complexes minimizes esterification by-products (<0.1% vs. 2–5% with concentrated H₂SO₄), crucial for pharmaceutical compliance [3] [10].
Table 3: Counterion Influence on 1-Methylbiguanide Salt Properties
Counterion | Melting Point (°C) | Solubility (g/L, H₂O) | Hygroscopicity | Stability |
---|---|---|---|---|
Sulphate | 210 | 213 | Low | High (non-hygroscopic) |
Hydrochloride | 151 | 300 | High | Moderate |
Docusate | 95 | 50 (lipid phases) | Very low | pH-sensitive |
CAS No.: 94736-67-1
CAS No.:
CAS No.:
CAS No.: 14680-51-4
CAS No.: 1239908-48-5